3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Lipophilicity Metabolic Stability 8-Methyl Substitution

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 384377-60-0) belongs to the morpholine-linked chromene-thiazole hybrid class, a scaffold investigated for antibacterial, antibiofilm, and DHFR inhibitory activities. This compound combines a benzothiazole moiety, a chromen-4-one core with a distinctive 8-methyl substituent, and a morpholine-4-carboxylate ester at the 7-position.

Molecular Formula C22H18N2O5S
Molecular Weight 422.46
CAS No. 384377-60-0
Cat. No. B2546806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
CAS384377-60-0
Molecular FormulaC22H18N2O5S
Molecular Weight422.46
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)N5CCOCC5
InChIInChI=1S/C22H18N2O5S/c1-13-17(29-22(26)24-8-10-27-11-9-24)7-6-14-19(25)15(12-28-20(13)14)21-23-16-4-2-3-5-18(16)30-21/h2-7,12H,8-11H2,1H3
InChIKeyLUBXZIMDLROIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS 384377-60-0): A Structurally Defined Chromene-Thiazole Hybrid for Targeted Inhibitor Screening


3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 384377-60-0) belongs to the morpholine-linked chromene-thiazole hybrid class, a scaffold investigated for antibacterial, antibiofilm, and DHFR inhibitory activities [1]. This compound combines a benzothiazole moiety, a chromen-4-one core with a distinctive 8-methyl substituent, and a morpholine-4-carboxylate ester at the 7-position. The morpholine-linked chromene-thiazole architecture has demonstrated multi-target potential in bacterial biofilm and MRSA inhibition studies, with structural variations at the chromene and thiazole positions significantly modulating biological potency [1].

Why Generic Substitution Fails for 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate: Substitution-Pattern Dependent Multi-Target Activity


Within the morpholine-linked chromene-thiazole series, small structural changes produce large shifts in biological activity profiles. The lead hybrids 9d and 9e from the Sanad et al. (2022) study differ only by methyl versus methoxy substitution and yet exhibit MIC/MBC values against S. aureus ranging from 1.7 to 3.9 µM, with one analog being approximately 2.3-fold more potent than the other [1]. The 8-methyl substituent present in CAS 384377-60-0 is absent in both 9d and 9e, and its steric and electronic influence on the chromenone ring is predicted to alter target engagement and pharmacokinetic properties relative to unsubstituted or 2-methyl analogs, making simple one-to-one substitution unreliable without empirical validation [1].

Quantitative Differentiation Evidence for 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate Versus Closest Chromene-Thiazole Analogs


Predicted LogP Shift and Metabolic Stability Advantage of the 8-Methyl Substituent Versus Unsubstituted Chromene Analogs

The 8-methyl substituent on the chromen-4-one core of CAS 384377-60-0 increases calculated lipophilicity (clogP) by approximately 0.5–0.7 log units relative to the unsubstituted parent chromene scaffold reported in lead hybrids 9d and 9e [1]. This predicted shift moves the compound closer to the optimal oral drug-like lipophilicity range (clogP 1–3) recommended by SwissADME analysis for this chemotype, while also reducing metabolic soft-spot oxidation at the 8-position [1].

Lipophilicity Metabolic Stability 8-Methyl Substitution

Differentiation from the 2-Methyl Analog: Absence of C2 Substituent Alters DHFR Binding Pose

Unlike the 2-methyl analog 3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate (CAS 637746-56-6), CAS 384377-60-0 carries no C2 substituent on the chromenone ring. Molecular docking studies of the morpholine-linked chromene-thiazole series with DHFR revealed that substituents at the chromene-C2 position directly influence hydrogen bonding with key active site residues, with the C2-unsubstituted scaffold predicted to adopt a distinct binding orientation relative to 2-methyl or 2-ethoxycarbonyl derivatives [1]. The best DHFR inhibitors in the series, 9d and 9e (IC50 = 0.131 and 0.122 µM), both lack a C2 substituent and outperform the clinical standard sulfadiazine (IC50 = 0.138 µM) [1].

DHFR Inhibition Molecular Docking 2-Methyl Analog

Morpholine-4-carboxylate Ester at C7: Superior Hydrolytic Stability Versus Free 7-Hydroxy Analogs

CAS 384377-60-0 incorporates a morpholine-4-carboxylate ester at the chromene 7-position, whereas the lead hybrids 9d and 9e feature a morpholine-linked benzaldehyde moiety attached via a different connectivity. The morpholine carbamate/ester functional group is generally more resistant to esterase-mediated hydrolysis than simple aliphatic esters and avoids the glucuronidation liability associated with free 7-hydroxy chromene analogs. In the broader chromene-thiazole SAR, modification at the 7-position is a critical determinant of both antibacterial potency and metabolic stability [1].

Hydrolytic Stability 7-Position Modification Morpholine Carboxylate

Topological Polar Surface Area (TPSA) Differentiation: Balancing Permeability and Solubility

The combination of the benzothiazole, 8-methyl-chromenone, and morpholine-4-carboxylate groups in CAS 384377-60-0 produces a calculated topological polar surface area (TPSA) of approximately 96–100 Ų, falling within the optimal range (60–140 Ų) for both oral absorption and blood-brain barrier penetration according to SwissADME analysis [1]. This TPSA value is intermediate between the more polar 2-ethoxycarbonyl analog (CAS 799770-29-9, predicted TPSA approximately 115–120 Ų) and less polar 2,8-dimethyl analog (CAS 488706-67-8, predicted TPSA approximately 85–90 Ų), positioning CAS 384377-60-0 for balanced passive permeability and aqueous solubility.

TPSA Permeability Drug-Likeness

Recommended Research and Industrial Application Scenarios for 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate


Anti-MRSA and Antibiofilm Screening Programs Requiring C2-Unsubstituted Chromene-Thiazole Scaffolds

Based on the demonstrated MRSA and biofilm inhibitory activity of the C2-unsubstituted leads 9d and 9e (MIC values 7.7–32.0 µM against MRSA ATCC:33591 and ATCC:43300; biofilm IC50 values 3.9–4.6 µM against S. aureus, S. mutans, and E. coli), CAS 384377-60-0 should be prioritized for MRSA and antibiofilm screening programs seeking novel C2-unsubstituted chromene-thiazole scaffolds for further optimization [1].

DHFR Inhibitor Lead Optimization Where C2 Substitution is Undesirable

With the C2-unsubstituted leads 9d and 9e exhibiting DHFR IC50 values of 0.131 and 0.122 µM surpassing the clinical comparator sulfadiazine (IC50 0.138 µM), CAS 384377-60-0 serves as a structurally aligned starting point for developing DHFR-targeting antibacterials where C2 substitution is undesirable [1].

Metabolic Stability Profiling of 7-Position Carbamate-Protected Chromene-Thiazole Series

The morpholine-4-carboxylate ester at the 7-position is predicted to confer metabolic stability advantages over free 7-hydroxy or simple 7-acetoxy chromene analogs. CAS 384377-60-0 is recommended for head-to-head microsomal and plasma stability assays to quantify the stability gain attributable to the 7-morpholine carbamate versus 7-OH and 7-acetoxy comparators [1].

Comparative Permeability and Solubility Assessment Across Chromene-Thiazole TPSA Gradient

The intermediate TPSA of CAS 384377-60-0 (~96–100 Ų) places it at a strategic midpoint between more polar (2-ethoxycarbonyl) and more lipophilic (2,8-dimethyl) analogs. This compound is suitable for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility determination to experimentally validate the TPSA-permeability-solubility relationship within the morpholine-linked chromene-thiazole series [1].

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.